1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole compounds with altered electronic properties.
Substitution: Substituted pyrazole derivatives with varied functional groups.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are influenced by the electronic and steric properties of the pyrazole ring and its substituents .
Comparison with Similar Compounds
- 1-Methyl-3-ethyl-1H-pyrazole-4-carbohydrazide
- 3-Methyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal activities.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/mL |
Escherichia coli | 0.30 μg/mL |
Candida albicans | 0.15 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cells (A549) with an IC50 value of approximately 49.85 μM .
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 49.85 |
MCF-7 (breast cancer) | 62.30 |
HeLa (cervical cancer) | 55.10 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes.
Compound | COX-2 Inhibition (%) |
---|---|
This compound | 71% |
Celecoxib | 22% |
This significant inhibition suggests its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against various pathogens, confirming its broad-spectrum activity .
- Cytotoxicity Studies : Research indicated significant cytotoxic effects on different cancer cell lines, highlighting its potential in oncology .
- Inflammation Models : In vivo models demonstrated reduced inflammation markers when treated with this compound, supporting its therapeutic use .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVABQBAMZSUCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673681 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177272-66-0 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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